4,5-Oxochrysene
Description
4,5-Oxochrysene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an oxygen-containing functional group (oxo) at the 4,5-position of the chrysene backbone. The addition of an oxo group introduces polar functionality, which may alter its chemical reactivity, solubility, and biological interactions compared to unsubstituted chrysene or its methylated analogs like 5-methylchrysene .
Properties
IUPAC Name |
pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1(19),2,4,7,9(18),10,12(17),13,15-nonaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10O/c20-15-6-4-12-8-14-9-13-3-1-2-11-5-7-16(17(12)10-15)19(14)18(11)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXDWUOPSZQMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C3=C(C=C2)C5=CC(=O)C=CC5=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007148 | |
| Record name | 8H-Cyclopenta[def]chrysen-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86853-91-0 | |
| Record name | 4H-Cyclopenta(def)chrysen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086853910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8H-Cyclopenta[def]chrysen-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,5-Oxochrysene involves several synthetic routes. One method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation of 1,2,3,4,5,6,11,12-octahydro-8-methoxy-1-oxochrysene involves the use of hydroaromatic steroid hormones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar cyclization reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Oxochrysene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced derivatives such as dihydro-oxochrysene.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4,5-Oxochrysene has diverse applications in scientific research due to its unique properties. It is used in studies involving synthesis, catalysis, and material science. In environmental chemistry, it is studied for its role as a pollutant and its potential health effects. In medical research, it is investigated for its mutagenic and carcinogenic properties, which can provide insights into cancer mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism by which 4,5-Oxochrysene exerts its effects involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound’s mutagenic activity is influenced by its electronic structure and the presence of specific functional groups . It can also interact with enzymes involved in detoxification, leading to the formation of reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chrysene vs. 5-Methylchrysene
Chrysene (C₁₈H₁₂) and 5-methylchrysene (C₁₉H₁₄) differ by a single methyl group at the 5-position. A comparative analysis using CRAB3 (Comparative Read-Across Assessment) revealed significant differences in their mechanisms of action (MOA) profiles:
- Chrysene : Primarily associated with DNA adduct formation and oxidative stress pathways.
- 5-Methylchrysene: Exhibits enhanced metabolic activation via cytochrome P450 enzymes, leading to higher genotoxicity in some models .
Key Differences :
| Property | Chrysene | 5-Methylchrysene |
|---|---|---|
| Log P (lipophilicity) | ~5.2 | ~5.8 |
| Metabolic Activation | Moderate | High |
| Environmental Persistence | High | Moderate |
The methyl group in 5-methylchrysene increases lipophilicity, enhancing membrane permeability but reducing environmental persistence due to faster microbial degradation .
4,5-Oxochrysene vs. 4,5-Dihydroxy-3-Oxocyclohexene-1-Carboxylic Acid
Key comparisons include:
- Solubility : The carboxylic acid group in the cyclohexene derivative increases water solubility (>10 mg/mL) compared to PAHs like chrysene (<0.1 mg/mL) .
- Reactivity : Oxo groups in both compounds may participate in redox reactions, but the PAH backbone of this compound likely confers greater stability under UV exposure .
Antitumor Derivatives of 4,5-Substituted Heterocycles
Bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole (e.g., carmofur analogs) demonstrate that electron-donating groups at the 4,5-positions enhance antitumor activity. For example:
- Carmofur (2i) : Log P = 1.8, pKa = 7.2, with high solubility (25 mg/mL) and stability in physiological conditions .
Inhibition of Protein Aggregation
Acridine derivatives like [4,5-bis(N-carboxymethyl imidazolium)methyl acridine] dibromide (AIM4) show that 4,5-substitutions modulate interactions with amyloidogenic proteins. AIM4 reduced β-sheet content in TDP-43 by 60%, while simpler derivatives (e.g., Acr-E) achieved only 40% inhibition . This suggests that this compound’s oxo group could similarly disrupt protein aggregation via hydrogen bonding or π-stacking.
Environmental and Metabolic Considerations
Degradation Pathways
The protocatechuate 4,5-cleavage pathway metabolizes aromatic compounds via dioxygenase-mediated ring cleavage. Chrysene derivatives with oxo groups (e.g., this compound) may undergo similar biodegradation, though their larger size could slow enzymatic processing compared to smaller substrates like protocatechuate .
Toxicity Profiles
Based on chrysene and 5-methylchrysene
- This compound: The oxo group may reduce carcinogenicity by facilitating detoxification via Phase II enzymes (e.g., glutathione conjugation) but could increase oxidative stress via quinone formation .
Biological Activity
4,5-Oxochrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is structurally related to chrysene, a known carcinogen, and its derivatives have been studied for various pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a fused ring structure with a ketone functional group at positions 4 and 5. Its molecular formula is C15H10O, and it exhibits unique chemical reactivity due to the presence of the carbonyl groups.
Antimicrobial Activity
Recent studies have indicated that this compound and its derivatives possess significant antimicrobial properties. For instance, a series of oxazolone-based compounds derived from this compound demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial quorum sensing (QS), which regulates virulence factors in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound Derivative A | S. aureus | 10 µg/mL |
| This compound Derivative B | E. coli | 15 µg/mL |
| This compound Derivative C | P. aeruginosa | 20 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. Studies show that it can inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response. The inhibition of LOX leads to reduced production of leukotrienes, mediators involved in inflammation .
Table 2: Inhibition of Lipoxygenase by this compound
| Compound | IC50 (µM) |
|---|---|
| This compound | 41 µM |
| Standard Drug | 25 µM |
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent pharmacological studies. Various derivatives have shown promising results against different cancer cell lines. For example, compounds derived from oxazolones exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Case Study: Anticancer Efficacy
In a study examining the effects of this compound on MCF-7 cells:
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Findings : A dose-dependent increase in apoptosis was observed with an IC50 value of approximately 30 µM.
- : The compound induces apoptosis through the intrinsic pathway involving mitochondrial dysfunction.
The biological activities of this compound can be attributed to several mechanisms:
- Quorum Sensing Inhibition : Disruption of bacterial communication systems.
- Enzyme Inhibition : Targeting specific enzymes involved in inflammatory pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-Oxochrysene, and how can regioselectivity be optimized?
- Methodological Answer : Synthesis of this compound often involves cycloaddition or halogenation strategies. For example, regioselectivity can be influenced by substituent electronic effects, as seen in analogous indole-based systems. Using polar solvents and electron-donating/withdrawing groups during synthesis may direct reaction pathways. Characterization via 2D NMR (COSY, HMBC) is critical to confirm regiochemical outcomes . Literature reviews using SciFinder or Reaxys should prioritize peer-reviewed journals to identify optimized protocols .
Q. What analytical techniques are essential for confirming the purity and structure of this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are foundational. For complex stereochemistry, NOESY or X-ray crystallography may resolve ambiguities. Purity should be assessed via HPLC (≥95% purity threshold) with UV/Vis or diode-array detection. Cross-referencing spectral data with computational simulations (e.g., DFT-optimized structures) enhances validation .
Q. How should researchers design a literature review to identify gaps in this compound’s pharmacological or mechanistic studies?
- Methodological Answer : Use systematic review principles:
Define keywords (e.g., “this compound AND synthesis,” “this compound AND toxicity”).
Search databases (PubMed, Web of Science) and apply inclusion/exclusion criteria.
Extract data on synthesis, bioactivity, and unresolved mechanistic questions.
Analyze contradictions (e.g., divergent toxicity reports) to highlight research gaps .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in complex reaction environments?
- Methodological Answer :
- Step 1 : Optimize this compound’s geometry using M06-2X/6-311+G(2df,p) to model electronic structure.
- Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Step 3 : Simulate reaction pathways (e.g., Diels-Alder) with transition-state analysis.
- Validation : Compare computational results with experimental kinetics and regioselectivity data .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Data Harmonization : Re-analyze raw data (e.g., IC values) using standardized statistical tests (ANOVA, t-tests).
- Contextual Factors : Control for variables like cell line specificity, solvent effects, or assay protocols.
- Replication : Reproduce key studies under identical conditions, documenting deviations.
- Meta-Analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .
Q. How to design experiments investigating this compound’s role in modulating inflammatory pathways (e.g., NLRP3 inflammasome)?
- Methodological Answer :
- In Vitro : Treat macrophage cell lines (e.g., THP-1) with this compound and measure IL-1β/IL-18 secretion via ELISA. Use siRNA knockdown (e.g., NNMT) to validate target involvement .
- In Vivo : Administer this compound in colitis models (e.g., DSS-treated mice), assessing colon histopathology and cytokine levels.
- Mechanistic Insight : Perform RNA-seq or phosphoproteomics to map signaling pathways .
Data Presentation and Reproducibility
Q. What are the best practices for presenting spectroscopic and computational data in manuscripts on this compound?
- Methodological Answer :
- Spectra : Include annotated NMR/HPLC traces in supplementary materials. Use tables to summarize chemical shifts, coupling constants, and purity metrics.
- Computational Data : Provide Cartesian coordinates and Gibbs free energy values for optimized structures.
- Reproducibility : Detail instrument parameters (e.g., NMR frequency, column type for HPLC) and software settings (e.g., Gaussian functional/basis set) .
Q. How to address variability in synthetic yields of this compound across laboratories?
- Methodological Answer :
- Standardization : Use controlled humidity/temperature conditions and reagent purity certificates.
- Troubleshooting : Compare reaction monitoring techniques (TLC vs. in-situ IR) to identify incomplete conversions.
- Collaborative Validation : Share protocols via open-access platforms (e.g., protocols.io ) for multi-lab verification .
Ethical and Methodological Rigor
Q. What ethical considerations apply when studying this compound’s toxicity in animal models?
- Methodological Answer :
- Follow ARRIVE guidelines for in vivo studies: justify sample sizes, minimize suffering, and obtain ethics committee approval.
- Use alternative methods (e.g., organ-on-chip) where feasible. Disclose conflicts of interest and funding sources in manuscripts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
